(5Z)-2-Phenyl-5-(phenylmethylene)-4(5H)-thiazolone
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Overview
Description
(5Z)-2-Phenyl-5-(phenylmethylene)-4(5H)-thiazolone is a heterocyclic compound that belongs to the thiazolone family It is characterized by a thiazole ring fused with a phenyl group and a phenylmethylene substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5Z)-2-Phenyl-5-(phenylmethylene)-4(5H)-thiazolone typically involves the reaction of thioamides with α,β-unsaturated carbonyl compounds. One common method includes the cyclization of N-phenylthiourea with cinnamaldehyde under acidic conditions. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to yield the desired thiazolone.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and controlled reaction conditions to ensure high yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction of this compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phenylmethylene group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles like amines, alcohols, and thiols.
Major Products Formed:
Oxidation: Oxidized derivatives of the thiazolone ring.
Reduction: Reduced forms of the thiazolone, potentially leading to thiazolidinones.
Substitution: Substituted thiazolones with different functional groups replacing the phenylmethylene group.
Scientific Research Applications
(5Z)-2-Phenyl-5-(phenylmethylene)-4(5H)-thiazolone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of (5Z)-2-Phenyl-5-(phenylmethylene)-4(5H)-thiazolone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. The exact pathways and molecular targets depend on the specific application and biological context.
Comparison with Similar Compounds
Thiazolidinones: These compounds have a similar thiazole ring but differ in the saturation of the ring and the substituents attached.
Benzothiazoles: These compounds have a benzene ring fused to a thiazole ring, differing in the position and nature of substituents.
Uniqueness: (5Z)-2-Phenyl-5-(phenylmethylene)-4(5H)-thiazolone is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its phenylmethylene group provides additional sites for chemical modification, making it a versatile compound for various applications.
Properties
Molecular Formula |
C16H11NOS |
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Molecular Weight |
265.3 g/mol |
IUPAC Name |
5-benzylidene-2-phenyl-1,3-thiazol-4-one |
InChI |
InChI=1S/C16H11NOS/c18-15-14(11-12-7-3-1-4-8-12)19-16(17-15)13-9-5-2-6-10-13/h1-11H |
InChI Key |
KKEFLNHDPALKGC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=C2C(=O)N=C(S2)C3=CC=CC=C3 |
Origin of Product |
United States |
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